
1,2-Bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona es un compuesto orgánico de gran interés en varios campos de la química y la industria. Este compuesto se caracteriza por sus dos anillos fenilo, cada uno sustituido con grupos cloro e hidroxilo, conectados por una unidad etano-1,2-diona. La presencia de múltiples grupos funcionales lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona se puede sintetizar a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:
Acilación de Friedel-Crafts: El paso inicial implica la acilación del 3,5-dicloro-2-hidroxibenceno con cloruro de oxalilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). Esta reacción forma el intermedio 3,5-dicloro-2-hidroxibenzil cloruro.
Reacción de condensación: El intermedio se somete entonces a una reacción de condensación con otra molécula de 3,5-dicloro-2-hidroxibenceno en presencia de una base como la piridina. Este paso da como resultado la formación de 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona.
Métodos de producción industrial
La producción industrial de este compuesto normalmente implica las mismas rutas sintéticas, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mantener condiciones de reacción consistentes y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: Los grupos carbonilo se pueden reducir para formar alcoholes.
Sustitución: Los átomos de cloro se pueden sustituir por otros nucleófilos como las aminas o los tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como la azida de sodio (NaN3) o la tiourea.
Productos principales
Oxidación: Formación de dicloroquinonas.
Reducción: Formación de diclorohidroxifeniletanodial.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas específicas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona implica su interacción con varios objetivos moleculares:
Inhibición enzimática: El compuesto puede inhibir enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la posterior actividad catalítica.
Estrés oxidativo: Puede inducir estrés oxidativo en células microbianas, lo que lleva al daño celular y la muerte.
Transducción de señales: El compuesto puede interferir con las vías de señalización celular, afectando el crecimiento y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
1,2-Bis(3,4-dimetoxiifenil)etano-1,2-diona: Estructura similar pero con grupos metoxi en lugar de grupos hidroxilo.
1,2-Bis(2,5-dimetiltiofen-3-il)etano-1,2-diona: Contiene anillos de tiofeno en lugar de anillos fenilo.
1,2-Bis(difenilfosfino)etano: Contiene grupos fosfina en lugar de grupos hidroxilo y cloro.
Singularidad
La 1,2-Bis(3,5-dicloro-2-hidroxifenil)etano-1,2-diona es única debido a su combinación de sustituyentes cloro e hidroxilo, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
63992-65-4 |
|---|---|
Fórmula molecular |
C14H6Cl4O4 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
1,2-bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O4/c15-5-1-7(11(19)9(17)3-5)13(21)14(22)8-2-6(16)4-10(18)12(8)20/h1-4,19-20H |
Clave InChI |
OMOJSAYZCUWZSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
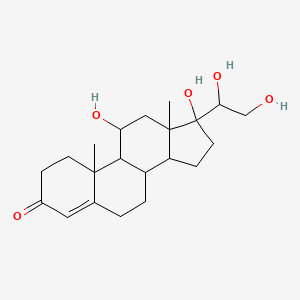

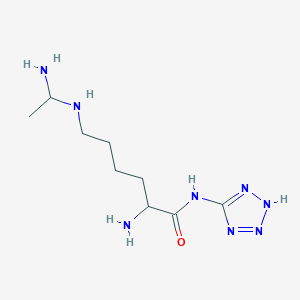
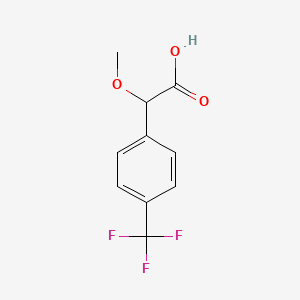

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
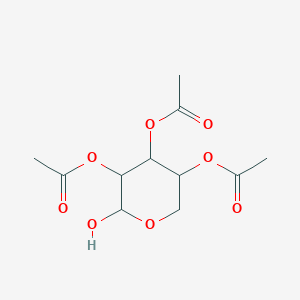
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
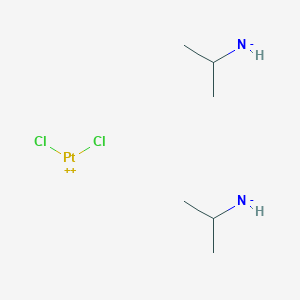
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

